molecular formula C13H14ClF3O B6263319 rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans CAS No. 1807940-95-9

rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans

Cat. No.: B6263319
CAS No.: 1807940-95-9
M. Wt: 278.7
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Description

“rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” is a synthetic organic compound that belongs to the class of oxanes This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloromethyl Group: This step involves the chloromethylation of the oxane ring using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxirane derivatives.

    Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, sodium cyanide, or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of methyl-substituted oxane.

    Substitution: Formation of azido, cyano, or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3R)-3-(chloromethyl)-2-phenyl oxane, trans: Lacks the trifluoromethyl group.

    rac-(2R,3R)-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans: Contains a bromomethyl group instead of a chloromethyl group.

    rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane, trans: The trifluoromethyl group is in a different position on the phenyl ring.

Properties

CAS No.

1807940-95-9

Molecular Formula

C13H14ClF3O

Molecular Weight

278.7

Purity

95

Origin of Product

United States

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